1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclopentane-1-carboxylic acid
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Overview
Description
1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclopentane-1-carboxylic acid is a synthetic organic compound with the molecular formula C13H23NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further bonded to a cyclopentane ring substituted with two methyl groups and a carboxylic acid group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclopentane-1-carboxylic acid typically involves the protection of an amino group with a Boc group. One common method is the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes the use of automated reactors and purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane, to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form amide bonds.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Peptide Coupling: DIC and HOBt in an organic solvent like dimethylformamide (DMF).
Major Products Formed
Free Amine: Formed after Boc deprotection.
Peptides: Formed through coupling reactions with carboxylic acids or other amino acids.
Scientific Research Applications
1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclopentane-1-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclopentane-1-carboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .
Comparison with Similar Compounds
Similar Compounds
(1r,3s)-3-{[(Tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid: Similar structure but without the dimethyl substitution on the cyclopentane ring.
3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid: Contains a bicyclic structure instead of a monocyclic cyclopentane ring.
Uniqueness
1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclopentane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These characteristics make it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Properties
IUPAC Name |
3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-13(9(15)16)7-6-12(4,5)8-13/h6-8H2,1-5H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJKZUSSSPEZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)(C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1520312-94-0 |
Source
|
Record name | 1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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